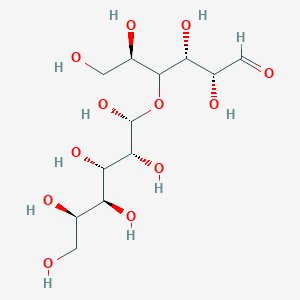
D-Lactal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Lactal, also known as D-lactic acid, is a stereoisomer of lactic acid. It is a normal intermediate in the fermentation (oxidation, metabolism) of sugar. Unlike its counterpart L-lactic acid, which is the principal isomer produced by humans, D-lactic acid is less common but has significant implications in various biological and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
D-lactic acid can be synthesized through several methods. One common route involves the fermentation of carbohydrates by specific bacterial strains that produce D-lactic acid as a byproduct. Another method includes the chemical synthesis from racemic mixtures of lactic acid, followed by separation of the D-isomer using chiral resolution techniques .
Industrial Production Methods
Industrial production of D-lactic acid typically involves microbial fermentation. Specific strains of bacteria, such as Lactobacillus delbrueckii, are employed to ferment sugars like glucose or sucrose under controlled conditions. The fermentation process is optimized to maximize the yield of D-lactic acid while minimizing the production of L-lactic acid .
化学反応の分析
Types of Reactions
D-lactic acid undergoes various chemical reactions, including:
Oxidation: D-lactic acid can be oxidized to pyruvate by lactate oxidase.
Reduction: It can be reduced to propylene glycol under specific conditions.
Substitution: D-lactic acid can participate in esterification reactions to form lactate esters.
Common Reagents and Conditions
Oxidation: Lactate oxidase in the presence of oxygen.
Reduction: Hydrogenation using catalysts like nickel or palladium.
Substitution: Acidic or basic catalysts for esterification reactions.
Major Products
Oxidation: Pyruvate.
Reduction: Propylene glycol.
Substitution: Lactate esters.
科学的研究の応用
D-lactic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of various compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential in treating conditions like D-lactic acidosis and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of biodegradable plastics, food additives, and pharmaceuticals .
作用機序
D-lactic acid exerts its effects primarily through its role in metabolic pathways. It is produced during anaerobic glycolysis and can be converted to pyruvate by lactate dehydrogenase. This conversion is crucial for maintaining the balance of NADH and NAD+ in cells. D-lactic acid can also act as a signaling molecule, influencing various cellular processes .
類似化合物との比較
Similar Compounds
L-lactic acid: The principal isomer produced by humans, involved in many physiological processes.
Lactulose: A synthetic disaccharide used as a laxative and prebiotic.
Lactose: A disaccharide found in milk, composed of glucose and galactose
Uniqueness of D-Lactic Acid
D-lactic acid is unique due to its specific stereochemistry, which allows it to participate in distinct biochemical pathways compared to L-lactic acid. Its production and accumulation can lead to conditions like D-lactic acidosis, which is not observed with L-lactic acid .
特性
分子式 |
C12H24O12 |
|---|---|
分子量 |
360.31 g/mol |
IUPAC名 |
(2R,3R,5R)-4-[(1R,2R,3S,4S,5R)-1,2,3,4,5,6-hexahydroxyhexoxy]-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C12H24O12/c13-1-4(16)7(19)9(21)10(22)12(23)24-11(6(18)3-15)8(20)5(17)2-14/h2,4-13,15-23H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11?,12-/m1/s1 |
InChIキー |
PYUOYXPEAXAJQI-ZWRLUOFISA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C(O)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




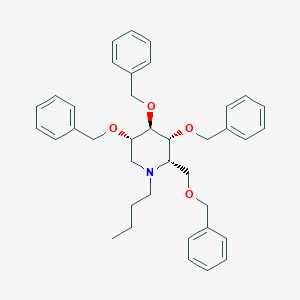
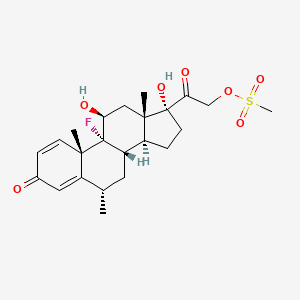
![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)
![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
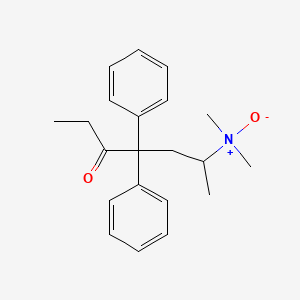
![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)

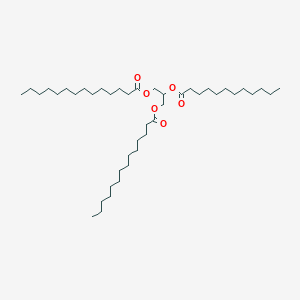
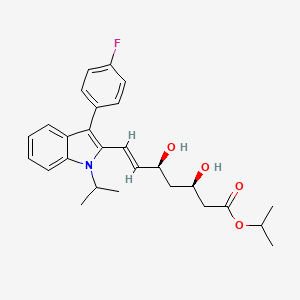
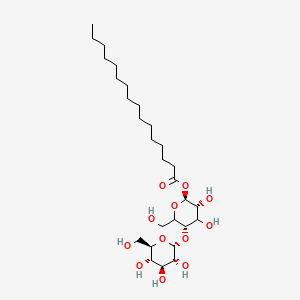

![2-Chloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid](/img/structure/B15289891.png)
